

Metioprim vs. Trimethoprim: A Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Metioprim				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitory activities of **Metioprim** and Trimethoprim, supported by available experimental data. Both compounds are competitive inhibitors of bacterial DHFR, a critical enzyme in the folate biosynthesis pathway, making them effective antimicrobial agents.[1] This analysis aims to furnish researchers and drug development professionals with a concise overview of their relative potencies and mechanisms of action.

Quantitative Analysis of DHFR Inhibition

The following table summarizes the available quantitative data on the inhibitory activities of Metiopoprim and Trimethoprim against DHFR. While specific IC50 and Ki values for **Metioprim** are not readily available in the reviewed literature, its antibacterial potency relative to Trimethoprim offers a valuable point of comparison.

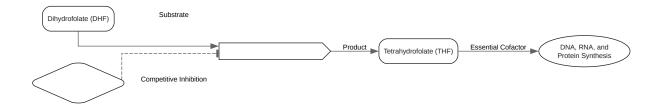


Compound	Target Enzyme/Organ ism	Parameter	Value	Reference
Metioprim	Anaerobic bacteria	Relative Activity	2 to 4 times more active than Trimethoprim	[2][3]
Trimethoprim	Pneumocystis carinii DHFR	pIC50	4.92 (IC50: 12,000 nM)	[4]
Trimethoprim	Human DHFR	IC50	55.26 μM	[5]
Trimethoprim	Trimethoprim- resistant S. aureus (DfrG)	Ki	31,000 nM	
Trimethoprim	Trimethoprim- resistant S. aureus (DfrA)	Ki	820 nM	-
Trimethoprim	Trimethoprim- resistant S. aureus (DfrK)	Ki	4,260 nM	

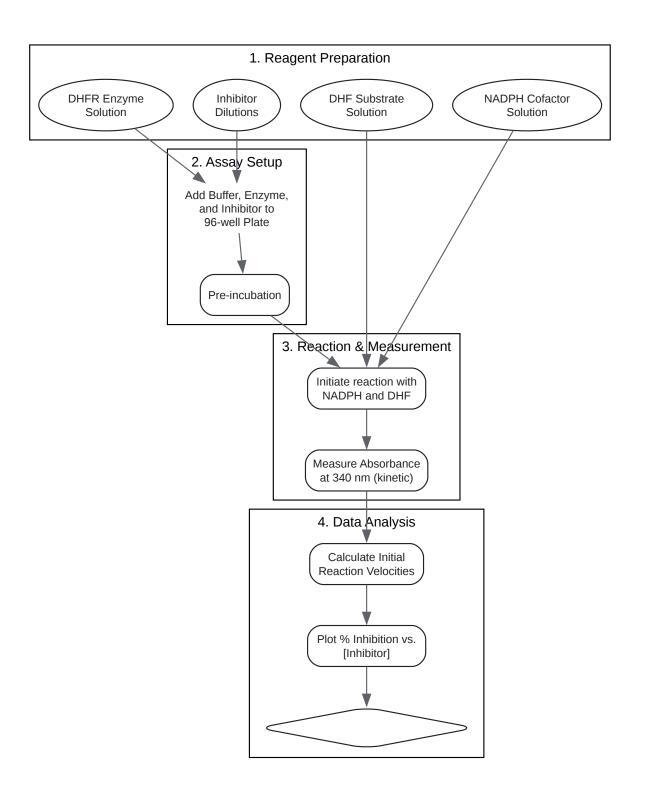
Mechanism of Action: DHFR Inhibition

Both **Metioprim** and Trimethoprim function by competitively inhibiting dihydrofolate reductase (DHFR).[1] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, these inhibitors disrupt the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. The selectivity of these drugs for bacterial DHFR over human DHFR is a key factor in their therapeutic efficacy.









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